

Spectroscopic analysis and validation of "2-Bromo-3-(4-bromophenyl)-1-propene" structure

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Compound of Interest

Compound Name: 2-Bromo-3-(4-bromophenyl)-1-propene

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Spectroscopic Validation of 2-Bromo-3-(4-bromophenyl)-1-propene: A Comparative Analysis

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This guide provides a detailed spectroscopic analysis for the validation of the chemical structure of "2-Bromo-3-(4-bromophenyl)-1-propene". The expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented and compared with a potential isomeric alternative, "1,2-Dibromo-3-(4-tolyl)-1-propene", to highlight the unique spectral features that enable unambiguous structural confirmation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Comparison

Compound	Structure	Key Differentiating Features
2-Bromo-3-(4-bromophenyl)-1-propene		Vinyl protons, benzylic protons, p-disubstituted aromatic ring with two different substituents.
Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene		One vinyl proton, one methine proton, p-disubstituted aromatic ring with two different substituents, and a methyl group.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the target compound and a structural isomer, providing a basis for comparison and validation.

¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)

2-Bromo-3-(4-bromophenyl)-1-propene	Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene
Chemical Shift (δ, ppm)	Multiplicity
~7.45	d, J ≈ 8.5 Hz
~7.09	d, J ≈ 8.5 Hz
~5.75	s
~5.50	s
~3.65	s

¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)

2-Bromo-3-(4-bromophenyl)-1-propene	Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene
Chemical Shift (δ , ppm)	Assignment
~138	Aromatic (C-C)
~132	Aromatic (C-H)
~131	Aromatic (C-H)
~129 (C=C-Br)	Vinyl
~121 (C-Br)	Aromatic
~120 (CH ₂)	Vinyl
~42	Benzylic

Infrared (IR) Spectroscopy Data (Predicted, cm⁻¹)

2-Bromo-3-(4-bromophenyl)-1-propene	Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene
Wavenumber (cm ⁻¹)	Vibration
3080-3020	=C-H stretch (vinyl & aromatic)
2925-2850	-C-H stretch (benzylic)
~1630	C=C stretch (vinyl)
~1590, 1490	C=C stretch (aromatic)
~820	C-H out-of-plane bend (p-disubstituted)[1][2]
~650-550	C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

2-Bromo-3-(4-bromophenyl)-1-propene	Alternative: 1,2-Dibromo-3-(4-tolyl)-1-propene
m/z	Fragment
274/276/278	[M] ⁺ (Molecular ion)
195/197	[M - Br] ⁺
169/171	[Br-C ₆ H ₄ -CH ₂] ⁺
90	[C ₇ H ₆] ⁺

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to one peak per unique carbon atom.

Infrared (IR) Spectroscopy

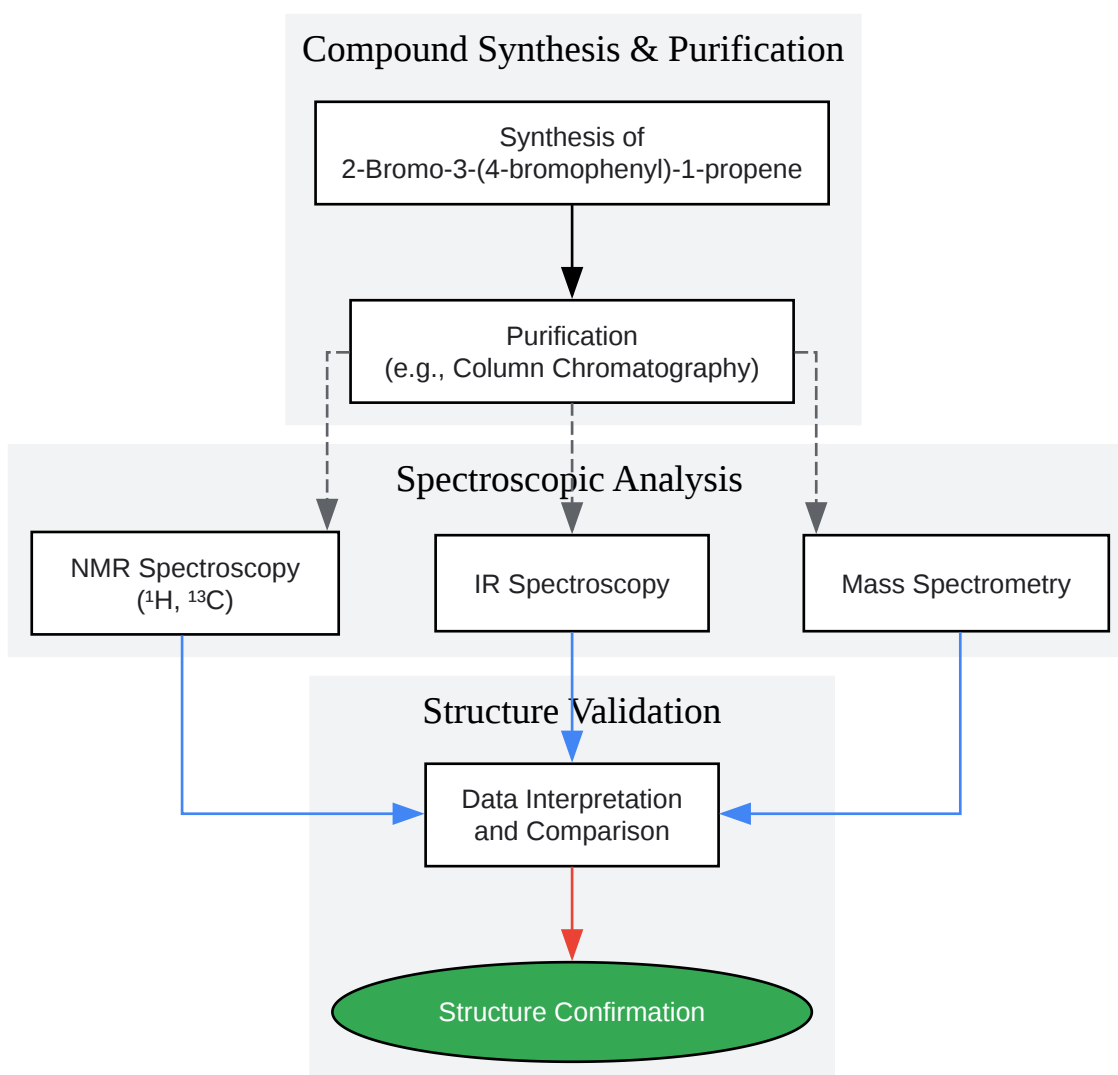
- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the compound is prepared on a potassium bromide (KBr) salt plate.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Ionization Energy: 70 eV.
- Analysis Mode: Full scan mode to detect all fragment ions.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of the "**2-Bromo-3-(4-bromophenyl)-1-propene**" structure.



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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural validation of **2-Bromo-3-(4-bromophenyl)-1-propene**.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a robust analytical framework for the definitive structural elucidation of "**2-Bromo-3-(4-bromophenyl)-1-propene**". The predicted spectral data show clear and significant differences when compared to a potential isomer, "1,2-Dibromo-3-(4-tolyl)-1-propene". Specifically, the number and multiplicity of signals in the vinyl and aliphatic regions of the ^1H NMR spectrum, the number of signals in the ^{13}C NMR spectrum, and the characteristic fragmentation pattern in the mass spectrum serve as key diagnostic features. This comparative guide underscores the power of multi-technique spectroscopic analysis in modern chemical research and drug development.

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